molecular formula C4H2N2S B6284800 4-ethynyl-1,2,3-thiadiazole CAS No. 1849354-05-7

4-ethynyl-1,2,3-thiadiazole

Cat. No. B6284800
M. Wt: 110.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1,2,3-thiadiazole (4-ETD) is an important organic compound which has been studied for its various applications in the scientific and medical fields. It is a derivative of thiadiazole and is commonly used as a building block for the synthesis of other organic compounds. 4-ETD is a versatile molecule with a wide range of applications, including in the synthesis of pharmaceuticals, biochemicals, and polymers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 4-ethynyl-1,2,3-thiadiazole can be achieved through a multistep reaction pathway starting from commercially available starting materials.

Starting Materials
2-amino-2H-1,2,3-triazole, acetic anhydride, sulfuric acid, sodium hydroxide, sodium ethynide, ethanol

Reaction
Step 1: Acetylation of 2-amino-2H-1,2,3-triazole with acetic anhydride in the presence of sulfuric acid to yield 2-acetamido-2H-1,2,3-triazole., Step 2: Treatment of 2-acetamido-2H-1,2,3-triazole with sodium hydroxide in ethanol to remove the acetyl group and form 2-amino-1,2,3-triazole., Step 3: Reaction of 2-amino-1,2,3-triazole with sodium ethynide in ethanol to form 4-ethynyl-1,2,3-thiadiazole.

Scientific Research Applications

4-ethynyl-1,2,3-thiadiazole has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, biochemicals, and polymers. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pyridine derivatives and the oxidation of alcohols. Additionally, 4-ethynyl-1,2,3-thiadiazole has been used in the synthesis of various fluorescent dyes, which are used in the detection and imaging of biological molecules.

Mechanism Of Action

The mechanism of action of 4-ethynyl-1,2,3-thiadiazole is not fully understood, but it is believed to involve the formation of a covalent bond between the thiadiazole ring and the ethynyl group. This covalent bond is believed to be stabilized by the presence of electron-withdrawing groups, such as nitro groups, which are present in the thiadiazole ring. Additionally, the formation of this covalent bond is thought to be facilitated by the presence of a base, such as sodium hydroxide, which is used in the synthesis of 4-ethynyl-1,2,3-thiadiazole.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-ethynyl-1,2,3-thiadiazole are not well understood, but it is believed to have a wide range of effects on various biological systems. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli, and has been used in the synthesis of fluorescent dyes, which are used in the detection and imaging of biological molecules.

Advantages And Limitations For Lab Experiments

The use of 4-ethynyl-1,2,3-thiadiazole in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively simple compound to synthesize and can be used as a building block for the synthesis of other organic compounds. Additionally, it has been used in the synthesis of various fluorescent dyes, which are used in the detection and imaging of biological molecules. However, there are also some limitations to the use of 4-ethynyl-1,2,3-thiadiazole in laboratory experiments. For example, it is not very stable in water and is prone to hydrolysis, which can lead to the formation of unwanted byproducts. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.

Future Directions

There are several potential future directions for the use of 4-ethynyl-1,2,3-thiadiazole in scientific research. One potential direction is the use of 4-ethynyl-1,2,3-thiadiazole in the synthesis of new pharmaceuticals and biochemicals. Additionally, there is potential for the use of 4-ethynyl-1,2,3-thiadiazole in the development of new fluorescent dyes for the detection and imaging of biological molecules. Finally, there is potential for the use of 4-ethynyl-1,2,3-thiadiazole in the development of new polymers and materials with novel properties.

properties

CAS RN

1849354-05-7

Product Name

4-ethynyl-1,2,3-thiadiazole

Molecular Formula

C4H2N2S

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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